molecular formula C5H5F3N2 B1269116 2-Methyl-4-(trifluoromethyl)-1H-imidazole CAS No. 33468-67-6

2-Methyl-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1269116
CAS RN: 33468-67-6
M. Wt: 150.1 g/mol
InChI Key: UTUSYSDVLOWRJA-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-1H-imidazole is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing various chemical products and its involvement in chemical reactions that contribute to the development of pharmaceuticals and materials. This compound belongs to the class of imidazoles, characterized by a five-membered ring containing two nitrogen atoms.

Synthesis Analysis

The synthesis of substituted imidazoles, including those with trifluoromethyl groups, often involves the cyclization of amidoximes and aldehydes in the presence of palladium catalysts. A notable method includes the treatment of O-pentafluorobenzoylamidoximes with catalytic amounts of Pd(PPh3)4 and triethylamine, leading to 1-benzyl-4-methylimidazoles with a range of substituents at the 2-position, providing access to optically active amino acid mimetics with a C-terminal imidazole (Zaman, Kitamura, & Abell, 2005).

Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, a related compound, has been analyzed to show that the imidazo[1,2-a]pyridine group is essentially planar. The trifluoromethyl group and the methyl H atoms exhibit disorder over two sets of sites, with refined site occupancies indicating a complex structural arrangement (Fun et al., 2011).

Chemical Reactions and Properties

Trifluoromethylimidazoles are synthesized from 3,3-dibromo-1,1,1-trifluoroacetone after hydrolysis and condensation with an aldehyde in the presence of ammonia. This process provides a pathway to imidazole-4-carboxylic acids, showcasing the chemical reactivity and versatility of trifluoromethylimidazoles in synthesizing various chemical entities (Baldwin et al., 1975).

Scientific Research Applications

DNA Targeting Agents

  • Scientific Field : Biochemistry and Molecular Biology .
  • Application Summary : Trifluoromethyl-containing compounds, such as 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, have been used as DNA targeting agents .
  • Methods of Application : These compounds were synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
  • Results : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .

Pharmaceutical Applications

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Results : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

DNA Targeting Agents

  • Scientific Field : Biochemistry and Molecular Biology .
  • Application Summary : Trifluoromethyl-containing compounds, such as 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, have been used as DNA targeting agents .
  • Methods of Application : These compounds were synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
  • Results : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .

Pharmaceutical Applications

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Results : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Agrochemical Applications

  • Scientific Field : Agrochemistry .
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry, primarily for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethyl Ketones

  • Scientific Field : Organic Chemistry .
  • Application Summary : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
  • Methods of Application : The synthesis of TFMKs involves various methods and they are an important subgroup of fluorinated compounds .
  • Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

The safety and hazards of “2-Methyl-4-(trifluoromethyl)-1H-imidazole” are not available. However, a safety data sheet for a similar compound, “2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid”, is available5.


Future Directions

There is no specific information available on the future directions of “2-Methyl-4-(trifluoromethyl)-1H-imidazole”. However, the development of fluorinated organic chemicals is becoming an increasingly important research topic3.


properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-3-9-2-4(10-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSYSDVLOWRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343700
Record name 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343700
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Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethyl)-1H-imidazole

CAS RN

33468-67-6
Record name 2-Methyl-5-(trifluoromethyl)-1H-imidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(trifluoromethyl)-1H-imidazole
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